Methyl 5-amino-2,6-dichloronicotinate

Description

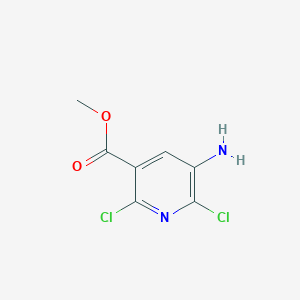

Methyl 5-amino-2,6-dichloronicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with an amino group at the 5-position and chlorine atoms at the 2- and 6-positions, with a methyl ester functional group at the 3-position. Its molecular formula is C₇H₆Cl₂N₂O₂, and it has a molecular weight of 235.07 g/mol . The unique 2,6-dichloro substitution pattern distinguishes it from other nicotinate analogs, conferring distinct electronic and steric properties that influence its chemical reactivity, solubility, and biological interactions.

The compound’s biological activity is linked to its ability to interact with enzymes and receptors involved in inflammatory and oncogenic pathways.

Properties

Molecular Formula |

C7H6Cl2N2O2 |

|---|---|

Molecular Weight |

221.04 g/mol |

IUPAC Name |

methyl 5-amino-2,6-dichloropyridine-3-carboxylate |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,10H2,1H3 |

InChI Key |

PYJPCCLYEQIMKK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2,6-dichloronicotinate is typically synthesized through the esterification of 2,6-dichloronicotinic acid with methanol in the presence of an acidic catalyst. The reaction conditions often involve refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction is monitored closely to maintain the desired temperature and pressure conditions, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,6-dichloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium fluoride are commonly used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

Substitution: Products include various substituted nicotinates depending on the nucleophile used.

Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.

Reduction: Reduced products may include alcohols or amines.

Scientific Research Applications

Methyl 5-amino-2,6-dichloronicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of methyl 5-amino-2,6-dichloronicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings from Comparative Studies

5-amino substitution is critical for hydrogen bonding with biological targets, as seen in analogs like Methyl 5-amino-4,6-dichloronicotinate, which inhibits inflammatory enzymes .

Halogenation Impact: Dichloro-substituted compounds generally exhibit higher bioactivity than mono-chloro derivatives. For instance, Methyl 5-amino-6-chloronicotinate shows moderate antimicrobial effects, whereas dichloro analogs demonstrate broader activity . Bromine or hydroxyl substitutions (e.g., Ethyl 5-bromo-4,6-dichloronicotinate) reduce compatibility with targets optimized for chlorine .

Ester Group Influence: Methyl esters (e.g., Methyl 5-amino-4,6-dichloronicotinate) are more metabolically labile than ethyl esters, which may prolong activity in ethyl-substituted analogs .

Solubility and Reactivity :

- Hydrophilic groups (e.g., isopropoxy in Methyl 5-chloro-6-isopropoxynicotinate) improve solubility but reduce membrane permeability, highlighting a trade-off in drug design .

Biological Activity

Methyl 5-amino-2,6-dichloronicotinate (MDCN) is a derivative of nicotinic acid that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies on the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

MDCN is characterized by the presence of amino and dichloro substituents on the pyridine ring. The synthesis typically involves nucleophilic substitution reactions where methyl 2,6-dichloronicotinate is reacted with amines. For example, Hirokawa et al. reported that the reaction of methyl 2,6-dichloronicotinate with methylamine yielded moderate selectivity for the 2-isomer .

Antimicrobial Properties

MDCN has been investigated for its antimicrobial properties. Research indicates that compounds derived from dichloronicotinate structures exhibit significant activity against various bacterial strains. Studies suggest that MDCN may inhibit bacterial growth by interfering with cellular processes, although specific mechanisms remain to be fully elucidated.

Table 1: Antimicrobial Activity of MDCN Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

Note: Values are representative and may vary based on experimental conditions.

Anticancer Activity

MDCN has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, compounds similar to MDCN have shown efficacy in inhibiting proliferation in various cancer cell lines, including breast and colon cancer cells .

Case Study: In Vitro Efficacy Against Cancer Cell Lines

A study conducted on human colon cancer cells (HT29) demonstrated that MDCN significantly reduced cell viability at concentrations above 50 µM. The compound was noted to induce apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

The biological activity of MDCN is thought to stem from its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cell survival pathways, which could explain the observed anticancer effects.

- Modulation of Reactive Oxygen Species (ROS) : MDCN may increase ROS levels in cancer cells leading to oxidative stress and subsequent cell death.

- Gene Expression Alteration : The compound might affect the expression of genes related to apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.